molecular formula C10H20N2O3 B3277400 Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester CAS No. 65918-90-3

Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester

Cat. No. B3277400
CAS RN: 65918-90-3
M. Wt: 216.28 g/mol
InChI Key: WBIMHZXMIQBVGO-UHFFFAOYSA-N
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Description

“Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester” is a chemical compound that belongs to the class of carbamic acids . It is an ester, which is a derivative of carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . The molecule contains a total of 35 atoms, including 20 Hydrogen atoms, 10 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms .


Synthesis Analysis

The synthesis of carbamates, such as “Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides. This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of “Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester” is derived from carbamic acid, which is a planar molecule . The carbamoyl functional group RR′N–C(=O)– is the carbamic acid molecule minus the OH part of the carboxyl .


Chemical Reactions Analysis

Esters, including “Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester”, typically undergo reactions such as hydrolysis, which is catalyzed by either an acid or a base . In acidic hydrolysis, water splits the ester bond, and the products are a carboxylic acid and an alcohol . In basic hydrolysis, the products are a carboxylate salt and an alcohol .


Physical And Chemical Properties Analysis

Esters, including “Dimethylcarbamoylmethyl-methyl-carbamic acid tert-butyl ester”, are neutral compounds . In typical reactions, the alkoxy (OR′) group of an ester is replaced by another group . The physical differences observed between different esters are due to differences in melting points of the mixture of esters they contain .

Mechanism of Action

The mechanism of action for the deprotection of tert-butyl esters involves the use of aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .

properties

IUPAC Name

tert-butyl N-[2-(dimethylamino)-2-oxoethyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12(6)7-8(13)11(4)5/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIMHZXMIQBVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675473
Record name tert-Butyl [2-(dimethylamino)-2-oxoethyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

65918-90-3
Record name tert-Butyl [2-(dimethylamino)-2-oxoethyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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